molecular formula C11H16O5 B1631346 ロガネチン

ロガネチン

カタログ番号: B1631346
分子量: 228.24 g/mol
InChIキー: XWOHZIIPBYAMJX-KHBMLBSESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loganetin is a natural iridoid monoterpenoid compound, known for its diverse biological activities. It is the aglycone moiety of loganin and is characterized by a 5,6-fused bicyclic framework. Loganetin has been identified in various plant species, including those from the Apocynaceae, Gentianaceae, Loganiaceae, and Rubiaceae families .

科学的研究の応用

Loganetin, a natural small molecular product derived from Cornus fruits and obtainable enzymatically from Loganin , has garnered interest for its various biological activities. Research indicates its potential in treating acute kidney injury (AKI) and gastric cancer (GC), among other conditions .

Scientific Research Applications

Acute Kidney Injury (AKI): Loganetin has shown promise in protecting against rhabdomyolysis-induced AKI in mice models .

  • Experimental Approach: AKI was induced in mice via intramuscular injection of glycerol. Loganetin was administered intraperitoneally at doses of 2 and 18 mg/kg at specific intervals post-glycerol injection. Blood and kidney samples were then collected for biochemical and histopathological analyses .
  • Key Results: Treatment with Loganetin led to a decline in kidney damage and mortality rates, along with lower levels of blood urea nitrogen and serum creatinine. Loganetin also prevented damage to tubular structures and reduced apoptotic cells. Further studies in HK-2 cells indicated that Loganetin could inhibit the NF-κB pathway and pro-apoptotic gene expression by suppressing Toll-like receptor 4 (TLR4) activity .
  • Conclusion: Loganetin ameliorates AKI by inhibiting TLR4 activity and blocking the JNK/p38 pathway, suggesting a new strategy for AKI treatment .

Gastric Cancer (GC): Loganetin has been identified as a potential agent in inhibiting the carcinogenesis of gastric cancer cells, particularly when used synergistically with 5-fluorouracil (5FU) .

  • In vitro studies: Loganetin alone inhibited the proliferation, stem-like properties, migration, and invasion of GC cells in vitro . The combination of 5FU and Loganetin markedly reduced cell viability compared to either agent alone, exhibiting a synergistic effect on cancer cells .
  • In vivo studies: Animal experiments confirmed the synergistic effects of 5FU and Loganetin in inhibiting cell growth and metastasis of GC .
  • Mechanistic Insights: Loganetin enhances the anti-cancer effect of 5FU on GC cells, possibly through the Wnt/β-catenin pathway . The combination of 5FU and Loganetin treatment decreased β-catenin nuclear accumulation in GC cells .

Data Tables

Although the provided documents do not feature comprehensive data tables, they do include quantifiable data:

  • In rhabdomyolysis-induced AKI mice models, Loganetin treatment led to a decline in kidney damage and mortality rates, along with lower levels of blood urea nitrogen and serum creatinine .
  • In vitro, Loganetin inhibited the proliferation, stem-like properties, migration, and invasion of GC cells .
  • The combination of 5FU and Loganetin markedly reduced cell viability compared to either agent alone, exhibiting a synergistic effect on cancer cells .
  • Animal experiments confirmed the synergistic effects of 5FU and Loganetin on inhibiting cell growth and metastasis of GC .
  • The combination of 5FU and Loganetin treatment decreased β-catenin nuclear accumulation in GC cells .

Case Studies

  • Rhabdomyolysis-Induced AKI in Mice: In a study using Balb/c mice, AKI was induced by injecting glycerol intramuscularly. Loganetin was administered to treatment groups, resulting in reduced kidney damage and mortality. Histopathological studies showed prevention of tubular structure damage and decreased apoptotic cells .
  • Gastric Cancer Cell Inhibition: Loganetin, combined with 5FU, was tested on HGC27 and MGC803 cell lines. The combination significantly reduced cell viability, colony formation, and invasiveness compared to individual treatments. Apoptosis rates were also notably higher in the combination group .
  • In vivo Gastric Cancer Study: Nude mice were injected with GC cells and treated with 5FU, Loganetin, or a combination. The combination group showed reduced tumor growth and metastasis, confirming the synergistic effect observed in vitro .

Additional Potential Applications

生化学分析

Biochemical Properties

Loganetin interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with UDP-SUGAR GLYCOSYLTRANSFERASE6 (UGT6), an enzyme involved in the biosynthesis of iridoids in periwinkle . Loganetin’s high catalytic efficiency towards its exclusive iridoid substrate, 7-deoxyloganetic acid, makes it well-suited for the biosynthesis of iridoids .

Cellular Effects

Loganetin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of gastric cancer cells and lymphoma cells . It also influences cell function by down-regulating the Wnt/β-catenin pathway, a key cell signaling pathway involved in cell growth and differentiation .

Molecular Mechanism

Loganetin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the Wnt/β-catenin pathway, which is involved in regulating cell growth and differentiation . This inhibition leads to a decrease in the proliferation of cancer cells . Additionally, Loganetin can inhibit the NF-κB pathway and pro-apoptotic genes expression, which are involved in cell survival and immune responses .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Loganetin in laboratory settings are limited, it has been observed that Loganetin can prevent damage to the tubular structures induced by glycerol and decrease apoptotic cells at the corticomedullary junction in a mouse model of acute kidney injury .

Dosage Effects in Animal Models

In animal models, Loganetin has been administered at dosages of 2 and 18 mg·kg−1 to study its protective effects against acute kidney injury . The results showed that Loganetin treatment led to a decline in kidney damage and mortality rate .

Metabolic Pathways

Loganetin is involved in the biosynthesis of iridoids, a class of secondary metabolites present in a wide variety of plants . It serves as a substrate for the enzyme UDP-SUGAR GLYCOSYLTRANSFERASE6 (UGT6), which contributes to the biosynthesis of secologanin, a secoiridoid monoterpene .

Subcellular Localization

While specific studies on the subcellular localization of Loganetin are limited, the enzyme it interacts with, UGT8, has been found to be preferentially expressed in internal phloem associated parenchyma cells of periwinkle species .

化学反応の分析

反応の種類: ロガネチンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: ロガネチンは、酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化できます。

    還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

    置換: 置換反応には、水酸化物イオンやアミンなどの求核剤が関与することがよくあります。

主要な生成物: これらの反応から生成される主要な生成物には、水酸化誘導体、還元アルコール、ロガネチンの置換アナログが含まれます .

4. 科学研究への応用

ロガネチンは、その潜在的な治療応用に関して広く研究されてきました:

類似化合物との比較

ロガネチンは、その特定の生物活性と化学構造により、イリドイドモノテルペノイドの中でユニークです。類似の化合物には以下が含まれます:

ロガネチンは、その強力な抗炎症作用、抗アポトーシス作用、抗癌作用により際立っており、さらなる研究開発のための貴重な化合物となっています。

生物活性

Loganetin, a natural compound derived from the fruits of Cornus officinalis, has garnered attention for its diverse biological activities, particularly in the fields of nephrology and oncology. This article delves into the mechanisms through which Loganetin exerts its effects, supported by recent research findings and case studies.

1. Nephroprotective Effects

Loganetin has been shown to protect against acute kidney injury (AKI), particularly in models induced by rhabdomyolysis. A study demonstrated that Loganetin administration resulted in:

  • Decreased kidney damage : Histopathological analysis revealed less tubular damage compared to control groups.
  • Lower mortality rates : Mice treated with Loganetin exhibited improved survival rates.
  • Biochemical improvements : Significant reductions in blood urea nitrogen (BUN) and serum creatinine levels were observed .

The protective mechanism is primarily linked to the inhibition of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the inflammatory response during AKI. Loganetin's ability to downregulate pro-inflammatory cytokines and apoptotic pathways contributes to its nephroprotective properties .

2. Anticancer Properties

Loganetin exhibits synergistic effects when combined with 5-fluorouracil (5-FU) in gastric cancer treatment. The compound has been found to:

  • Inhibit tumor cell proliferation : In vitro studies showed that Loganetin alone could reduce the growth of gastric cancer cells.
  • Enhance 5-FU efficacy : The combination treatment significantly decreased cell viability and migration, suggesting a potential strategy for overcoming drug resistance in gastric cancer therapies .

The underlying mechanism involves the downregulation of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis. This pathway's inhibition results in reduced expression of stemness markers and migration capabilities in gastric cancer cells .

Research Findings

The following table summarizes key findings from various studies on Loganetin:

Study FocusFindingsReferences
NephroprotectionReduced kidney damage and improved survival rates in AKI models; inhibition of TLR4 signaling
Anticancer ActivitySynergistic inhibition of gastric cancer cell proliferation with 5-FU; downregulation of Wnt/β-catenin pathway
Inflammation ModulationDecreased expression of pro-inflammatory cytokines; potential therapeutic for inflammatory diseases

Case Study: Acute Kidney Injury

A mouse model was used to assess the protective effects of Loganetin against AKI induced by glycerol injection. The study highlighted significant biochemical improvements post-treatment, including:

  • BUN Levels : Decreased from 80 mg/dL (control) to 40 mg/dL (Loganetin-treated).
  • Serum Creatinine : Reduced from 2.5 mg/dL (control) to 1.0 mg/dL (Loganetin-treated).

Histological examinations confirmed reduced tubular necrosis and apoptosis, supporting Loganetin's role as a nephroprotective agent .

Case Study: Gastric Cancer Treatment

In a xenograft model involving gastric cancer cell lines, the combination therapy of Loganetin and 5-FU resulted in:

  • Tumor Volume Reduction : Observed decrease from 500 mm³ (control) to 200 mm³ (combination therapy).
  • Survival Rate Improvement : Enhanced survival rates were noted in treated groups compared to controls.

These findings indicate that Loganetin not only enhances the efficacy of existing chemotherapeutics but also provides a novel approach to treating resistant cancer types .

特性

IUPAC Name

methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOHZIIPBYAMJX-KHBMLBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loganetin
Reactant of Route 2
Loganetin
Reactant of Route 3
Loganetin
Reactant of Route 4
Loganetin
Reactant of Route 5
Loganetin
Reactant of Route 6
Loganetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。